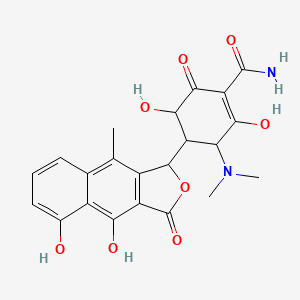

alpha-apo-Oxytetracycline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

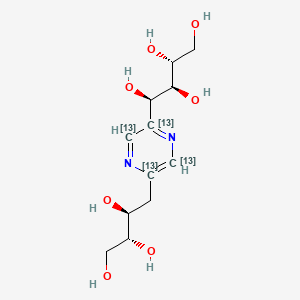

alpha-apo-Oxytetracycline: is a degradation product of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is a naphthofuran derivative with the chemical formula C22H22N2O8 . This compound is known for its antibiotic properties and is used in various scientific research applications .

Wirkmechanismus

Target of Action

Alpha-apo-Oxytetracycline, also known as beta-Apooxytetracycline, is a derivative of the tetracycline class of antibiotics. Its primary targets are bacterial cells, specifically the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and multiplication .

Mode of Action

This compound inhibits bacterial growth by interfering with protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts the translation process, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it prevents the incorporation of new amino acids into the growing peptide chain . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetics of tetracyclines, including this compound, are characterized by poor absorption after food . They belong to the oldest group of tetracyclines, which are less lipophilic and have reduced absorption compared to newer drugs in the class .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the bacteria cannot grow or multiply, which stops the spread of the infection . The remaining bacteria are then killed by the immune system or eventually die .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, tetracycline pollution is a growing global threat due to its unprecedented use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may annihilate the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .

Biochemische Analyse

Biochemical Properties

Alpha-Apo-Oxytetracycline is involved in various biochemical reactions. It is a degradation product of Oxytetracycline formed under acidic conditions . During the general aerobic composting, Oxytetracycline can be degraded to primary degradation products (EOTC, this compound, and beta-apo-oxytetracycline) by indigenous microorganisms .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to have a toxic effect on rats, causing a decrease in body weight, disruption of blood cell counts, and induction of hepatocyte necrosis .

Molecular Mechanism

It is known that tetracyclines, the group to which this compound belongs, work by interfering with the ability of bacteria to produce essential proteins . Without these proteins, the bacteria cannot grow, multiply and increase in numbers .

Temporal Effects in Laboratory Settings

It is known that tetracyclines, including this compound, are stable as dry powders but not in aqueous solution, particularly at higher pH ranges .

Dosage Effects in Animal Models

It has been found to be toxic to rats, causing a decrease in body weight, disruption of blood cell counts, and induction of hepatocyte necrosis .

Metabolic Pathways

It is known that tetracyclines are derived by the polyketide biosynthesis pathway .

Transport and Distribution

It is known that tetracyclines form poorly soluble chelates with bivalent and trivalent cations, particularly calcium, magnesium, aluminum, and iron .

Subcellular Localization

It is known that tetracyclines, including this compound, are found in various subcellular organelles and compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-apo-Oxytetracycline involves the degradation of oxytetracycline. The process typically includes the hydrolysis of oxytetracycline under acidic or basic conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced as a secondary standard and certified reference material. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: alpha-apo-Oxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, alpha-apo-Oxytetracycline is used as a reference material for analytical methods development and validation. It is also employed in studies involving the degradation and stability of tetracycline antibiotics .

Biology: In biological research, this compound is used to study the effects of antibiotic degradation products on microbial growth and resistance. It serves as a model compound for investigating the mechanisms of antibiotic action and resistance .

Medicine: In the medical field, this compound is used to explore the toxicological effects of antibiotic degradation products. Studies have shown that it exhibits greater toxicity compared to its parent compound, oxytetracycline, and can cause damage to liver and kidney tissues .

Industry: In industrial applications, this compound is used in the quality control of pharmaceutical products. It serves as a certified reference material for ensuring the accuracy and reliability of analytical methods used in pharmaceutical testing .

Vergleich Mit ähnlichen Verbindungen

- Oxytetracycline

- Doxycycline

- Minocycline

- Tetracycline

Comparison: alpha-apo-Oxytetracycline is unique among tetracycline antibiotics due to its status as a degradation product. While oxytetracycline and other tetracyclines are primarily used for their antibiotic properties, this compound is mainly used in research and quality control applications . Its greater toxicity compared to oxytetracycline also sets it apart, making it a valuable compound for toxicological studies .

Eigenschaften

CAS-Nummer |

18695-01-7 |

|---|---|

Molekularformel |

C22H22N2O8 |

Molekulargewicht |

442.4 g/mol |

IUPAC-Name |

(3S,4S,5S)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18-,20-/m0/s1 |

InChI-Schlüssel |

DRKMHDAKULCOKQ-MLZJRGSSSA-N |

Isomerische SMILES |

CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@H]4O)C(=O)N)O)N(C)C)O)O |

SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |

Kanonische SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |

Synonyme |

4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide; α-Apoterramycin; |

Herkunft des Produkts |

United States |

Q1: Is beta-Apooxytetracycline a significant degradation product of oxytetracycline during cooking?

A: The research suggests that beta-Apooxytetracycline might not be a major degradation product of OTC during cooking. Diode-array analysis of heated OTC solutions showed that closely related compounds like 4-epioxytetracycline and alpha-apooxytetracycline did not constitute a significant proportion of the breakdown products []. While this doesn't explicitly rule out beta-Apooxytetracycline, it suggests that other degradation pathways might be more prominent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester](/img/structure/B565452.png)

![calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)